Bis[p-(dimethylamino)phenyl]fulvene
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Overview
Description
Synthesis Analysis
The synthesis of related compounds showcases the versatility of organic synthesis methods. For instance, the preparation of 6-bis-N,N-dimethylamino fulvene derivatives through carbolithiation of different ortho-lithiated heterocycles demonstrates the synthetic utility of bis-N,N-dimethylamino fulvenes in creating potentially cytotoxic titanocenes (Pampillón et al., 2008). Additionally, the synthesis of bis[2-(dimethylaminomethyl)-phenyl] diselenide and its reactions highlight the chemical versatility of dimethylamino-substituted compounds (Kaur, Singh, & Patel, 1996).
Molecular Structure Analysis
The crystal and molecular structure analysis of 6,6-Bis(dimethylamino)fulvene provided insights into its geometric configuration, establishing the space group and lattice constants which are crucial for understanding the compound's structural properties (Böhme & Burzlaff, 1974).
Chemical Reactions and Properties
The reactivity of bis[2-(dimethylaminomethyl)phenyl]silverlithium showcases the complex interactions between metal centers and ligands, revealing the compound's potential in organometallic chemistry and catalysis (Leusink et al., 1973).
Physical Properties Analysis
The analysis of physical properties such as solubility, crystal structure, and thermal stability is critical for understanding the practical applications and handling of bis[p-(dimethylamino)phenyl]fulvene derivatives. For example, the solubility behavior of triorganotin cations stabilized by intramolecular SnN coordination reveals significant insights into the compound's interactions in various solvents (Koten et al., 1978).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds and stability under different conditions, play a crucial role in determining the applicability of bis[p-(dimethylamino)phenyl]fulvene in chemical synthesis and material science. The oxidative-addition reactions of molecular diiodine and dibromine to divalent organotin compounds, resulting in various organotin(IV) derivatives, highlight the compound's reactivity and potential for forming structurally interesting and functionally diverse products (Jastrzebski et al., 1991).
Scientific Research Applications
Metallocene Complexes and Ligands
Bis[p-(dimethylamino)phenyl]fulvene has been utilized in the synthesis of metallocene complexes. For instance, in the production of group 4 metallocene complexes bearing 4,7-bis(dimethylamino)-substituted indenyl ligands, fulvene derivatives play a crucial role. These complexes have been characterized and analyzed for their structures, showcasing their potential applications in various chemical and material science fields (Cano Sierra et al., 2004).
Organotin and Titanocene Compounds
Significant research has been conducted on organotin and titanocene compounds derived from fulvene derivatives. These compounds have demonstrated antibacterial and anticancer properties. For instance, the synthesis of bis(cyclopentadienyl)tin dichloride complexes from fulvene derivatives showed medium activity against Gram-positive bacteria. Moreover, the synthesized organotin complexes underwent cytotoxicity testing to determine their potential as anticancer drugs (Gleeson et al., 2008). In addition, novel benzyl substituted titanocene anti-cancer drugs have been synthesized from fulvene derivatives, showing improved cytotoxicity against specific cancer cell lines (Sweeney et al., 2005).
Sensory Applications and Charge Transport Properties
Research has also explored the sensory applications and charge transport properties of compounds related to bis[p-(dimethylamino)phenyl]fulvene. For instance, the synthesis of BOPHY dye derivatives from fulvene derivatives has been reported, highlighting their potential use as pH probes due to their strong fluorescence upon protonation of the tertiary amine function (Jiang et al., 2015). Additionally, the structural, optoelectronic, and charge transport properties of certain dyes have been investigated, showing potential for use as efficient materials for organic light-emitting diodes (OLEDs) (Wazzan & Irfan, 2019).
Safety And Hazards
properties
IUPAC Name |
4-[cyclopenta-2,4-dien-1-ylidene-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2/c1-23(2)20-13-9-18(10-14-20)22(17-7-5-6-8-17)19-11-15-21(16-12-19)24(3)4/h5-16H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQPPZADIJTFCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC=C2)C3=CC=C(C=C3)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570225 |
Source
|
Record name | 4,4'-[(Cyclopenta-2,4-dien-1-ylidene)methylene]bis(N,N-dimethylaniline) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[p-(dimethylamino)phenyl]fulvene | |
CAS RN |
14060-53-8 |
Source
|
Record name | 4,4'-[(Cyclopenta-2,4-dien-1-ylidene)methylene]bis(N,N-dimethylaniline) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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